Azetidine, N-methyl-
CAS No.: 4923-79-9
Cat. No.: VC8275752
Molecular Formula: C4H9N
Molecular Weight: 71.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4923-79-9 |
|---|---|
| Molecular Formula | C4H9N |
| Molecular Weight | 71.12 g/mol |
| IUPAC Name | 1-methylazetidine |
| Standard InChI | InChI=1S/C4H9N/c1-5-3-2-4-5/h2-4H2,1H3 |
| Standard InChI Key | WWYVZTLIFYLZFM-UHFFFAOYSA-N |
| SMILES | CN1CCC1 |
| Canonical SMILES | CN1CCC1 |
Introduction
Structural and Molecular Characteristics of N-Methylazetidine
N-Methylazetidine (CAS 4923-79-9) is a derivative of azetidine, the smallest saturated four-membered nitrogen heterocycle. Its molecular formula is C₄H₉N, with a molecular weight of 71.12 g/mol . The compound’s IUPAC name, 1-methylazetidine, reflects the methyl group attached to the nitrogen atom within the azetidine ring. Key structural identifiers include the InChIKey WWYVZTLIFYLZFM-UHFFFAOYSA-N and the SMILES notation C1CN(C)C1, which highlight the cyclic arrangement and substitution pattern .
The azetidine ring adopts a puckered conformation to alleviate angle strain, a common feature of small-ring heterocycles. This strain influences the compound’s reactivity, particularly in ring-opening reactions and interactions with biological targets. The methyl substituent introduces steric and electronic effects, modulating basicity and solubility compared to unsubstituted azetidine .
Synthesis and Preparation Methods
Reduction of Azetidinones
Azetidines, including N-methylazetidine, are commonly synthesized via the reduction of azetidinones (β-lactams). Lithium aluminium hydride (LiAlH₄) is a classical reducing agent for this transformation, though mixtures of LiAlH₄ and aluminium trichloride (AlCl₃) enhance efficiency by generating reactive intermediates like AlClH₂ and AlCl₂H . For example, the reduction of N-methyl-β-lactam would yield N-methylazetidine, though specific literature on this pathway requires further exploration.
Multistep Routes from 3-Amino-1-Propanol
An alternative synthesis involves functionalizing 3-amino-1-propanol. This approach typically includes steps such as N-methylation, cyclization, and protective group strategies. For instance, trityl protection of the alcohol moiety followed by intramolecular nucleophilic substitution could facilitate ring closure . Such methods are adaptable to scale-up, as demonstrated in the synthesis of related azetidine derivatives .
N-Alkylation of Azetidine
Physicochemical Properties
Basicity and Proton Affinity
N-Methylazetidine exhibits strong basicity due to the lone pair on its nitrogen atom. Gas-phase proton affinity measurements indicate a value of 882.5 kJ/mol, with a gas-phase basicity of 851.7 kJ/mol . These values exceed those of typical secondary amines, underscoring the compound’s nucleophilic potential in synthetic applications.
Chemical Reactivity and Functionalization
Ring-Opening Reactions
The azetidine ring’s strain drives ring-opening reactions with electrophiles. For example, protonation at nitrogen followed by nucleophilic attack can yield linear amines or functionalized products. Such reactivity is exploited in the synthesis of complex molecules, including pharmaceuticals .
N-Functionalization
The methyl group on nitrogen can be further alkylated or acylated. For instance, reaction with acyl chlorides or anhydrides produces amides, as seen in the synthesis of N-(azetidin-3-yl)-N-methylacetamide. These derivatives are pivotal in drug discovery, where subtle structural changes modulate bioactivity.
Coordination Chemistry
The lone pair on nitrogen enables N-methylazetidine to act as a ligand in coordination complexes. While specific studies on its metal-binding properties are sparse, analogous azetidine derivatives form stable complexes with transition metals, suggesting potential catalytic applications .
Applications in Scientific Research
Library Synthesis for Drug Screening
The synthesis of diverse azetidine-based libraries, including spirocyclic and fused systems, highlights the scaffold’s versatility . N-Methylazetidine could serve as a starting point for generating lead-like molecules with optimized pharmacokinetic properties, particularly for blood-brain barrier penetration.
Catalysis and Materials Science
The compound’s basicity and small-ring strain make it a candidate for organocatalysis. Azetidines have been explored in asymmetric synthesis, though applications of N-methylazetidine remain underexplored.
Future Directions and Research Opportunities
-
Stereoselective Synthesis: Developing enantioselective routes to N-methylazetidine derivatives could enhance their utility in chiral drug synthesis.
-
Biological Profiling: Systematic evaluation of N-methylazetidine’s interactions with biological targets (e.g., ion channels, enzymes) is warranted.
-
Catalytic Applications: Investigating its role in asymmetric catalysis or as a ligand in metal-organic frameworks could unlock new synthetic methodologies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume